7-amino-6-chloro-3,4-dihydroquinazolin-4-one
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Overview
Description
7-amino-6-chloro-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused benzene and pyrimidine rings, which contribute to its unique chemical properties. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroanthranilic acid and formamide.
Condensation Reaction: The 4-chloroanthranilic acid undergoes a condensation reaction with formamide at elevated temperatures (around 120°C) to form the quinazolinone core.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 7th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-amino-6-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-amino-6-chloro-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its use as a therapeutic agent for treating infections and cancer.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 7-amino-6-chloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells. It may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one: This compound is a derivative with methoxy groups at the 6th and 7th positions, which can alter its biological activity.
Quinazolin-4(3H)-one: The parent compound without the amino and chloro substituents, used as a reference in many studies.
Uniqueness
7-amino-6-chloro-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group enhances its potential as an antimicrobial and anticancer agent, while the chloro group can be a site for further chemical modifications.
Properties
CAS No. |
1013117-35-5 |
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Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-amino-6-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,10H2,(H,11,12,13) |
InChI Key |
HWBWNWYRTQNIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)N)N=CNC2=O |
Purity |
95 |
Origin of Product |
United States |
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